![molecular formula C17H20N2O5 B2382560 (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 2035018-48-3](/img/structure/B2382560.png)
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Polymer Complex Studies
The compound has been utilized in the synthesis and characterization of supramolecular copper(II) polymeric complexes. These complexes were examined using a variety of spectroscopic methods, including infrared, mass, UV–visible, and electron paramagnetic resonance. The compound behaved as a neutral bidentate ligand and formed polycrystalline phases when examined under powder X-ray diffraction patterns. Magnetic moment and solid reflectance measurements suggested that the polymer complexes possess square planar and octahedral geometries. Molecular docking predicted the binding between the compound and receptors related to breast and prostate cancer, indicating potential therapeutic applications (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Controlled-Release Formulations
The compound was involved in creating controlled-release formulations based on Hymexazol. It exhibited fungicidal effects and was part of a copolymer that could release the active agent in a controlled manner through hydrolysis. The release rates were determined under different pH conditions, demonstrating the potential use in chemically controlled-released formulations (Tai, Liu, Yongjia, & Si, 2002).
Anticancer Activity
Novel antimitotic agents using the compound demonstrated selectivity towards LNCaP cancer cells. The compound showed evidence of multitarget profile cytotoxic action and its SAR study suggested that specific structural parameters, like the 3,4,5-trimethoxyphenyl residue, determine the efficiency towards tubulin and other molecular targets (Sadovnikov et al., 2022).
Antinarcotic Activity
In studies focused on antinarcotic activities, the compound was a part of molecules exhibiting strong inhibitory effects on the morphine withdrawal syndrome in mice, binding with high affinity to serotonergic 5-HT1A receptors (Jung et al., 2009).
properties
IUPAC Name |
(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-13(10-19-24-11)9-18-16(20)6-5-12-7-14(21-2)17(23-4)15(8-12)22-3/h5-8,10H,9H2,1-4H3,(H,18,20)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBNFGLJWQZXAD-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
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